

Dihydroisocoumarin Glycosides from Hydrangea: A Comprehensive Technical Review for Drug Discovery

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Compound of Interest

Compound Name: *(3R)-Hydrangenol 8-O-glucoside pentaacetate*

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For Researchers, Scientists, and Drug Development Professionals

The genus *Hydrangea*, widely recognized for its ornamental value, is also a prolific source of bioactive secondary metabolites. Among these, dihydroisocoumarin glycosides have emerged as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth literature review of dihydroisocoumarin glycosides isolated from *Hydrangea*, with a focus on their chemical structures, quantitative data, experimental protocols for their isolation and characterization, and their influence on key biological pathways.

Isolated Dihydroisocoumarin Glycosides from Hydrangea

A number of dihydroisocoumarin glycosides have been isolated and identified from various species of *Hydrangea*, particularly from the leaves and flowers of *Hydrangea macrophylla*. These compounds typically feature a dihydroisocoumarin aglycone linked to one or more sugar moieties.

Recently Identified Dihydroisocoumarin Glycosides

Researchers have recently isolated several new dihydroisocoumarin glycosides from the flowers of *Hydrangea macrophylla* Seringe var. *thunbergii* Makino. These include:

- Florahydroside I
- Florahydroside II
- Thunberginol G 8-O- β -D-glucopyranoside
- Thunberginol C 8-O- β -D-glucopyranoside
- 4-hydroxythunberginol G 3'-O- β -D-glucopyranoside
- Thunberginol D 3'-O- β -D-glucopyranoside[1][2]

Other notable dihydroisocoumarin glycosides from the leaves of the same plant variety include:

- 3R- and 3S-hydrangenol 4'-O-apiosylglucosides
- 3R- and 3S-thunberginol I 4'-O-glucosides
- Thunberginol I 8-O-glucoside
- 3S-phyllodulcin 8-O-glucoside[3]

The major dihydroisocoumarin glycosides found in the leaves of *Hydrangea macrophylla* var. *thunbergii* are hydrangenol 8-O- β -D-glucopyranoside and phyllodulcin 8-O- β -D-glucopyranoside[4][5].

Quantitative Data Summary

The following tables summarize key quantitative data for some of the isolated dihydroisocoumarin glycosides from *Hydrangea*.

Table 1: Physicochemical Properties of Selected Dihydroisocoumarin Glycosides

Compound	Molecular Formula	Quasimolecular Ion Peak (m/z)	Optical Rotation (in MeOH)	Source
Florahydroside I	C ₂₂ H ₂₄ O ₁₁	487 ([M+Na] ⁺)	[α] _D ²⁰ -8.0°	[2]
Florahydroside II	C ₂₂ H ₂₄ O ₁₁	487 ([M+Na] ⁺)	[α] _D ²⁵ -21.0°	[2]
3R-hydrangenol 4'-O- apiosylglucoside	C ₂₆ H ₃₀ O ₁₃	573 ([M+Na] ⁺)	[α] _D ²⁵ -223.9°	[3]

Table 2: Biological Activity of Compounds from Hydrangea

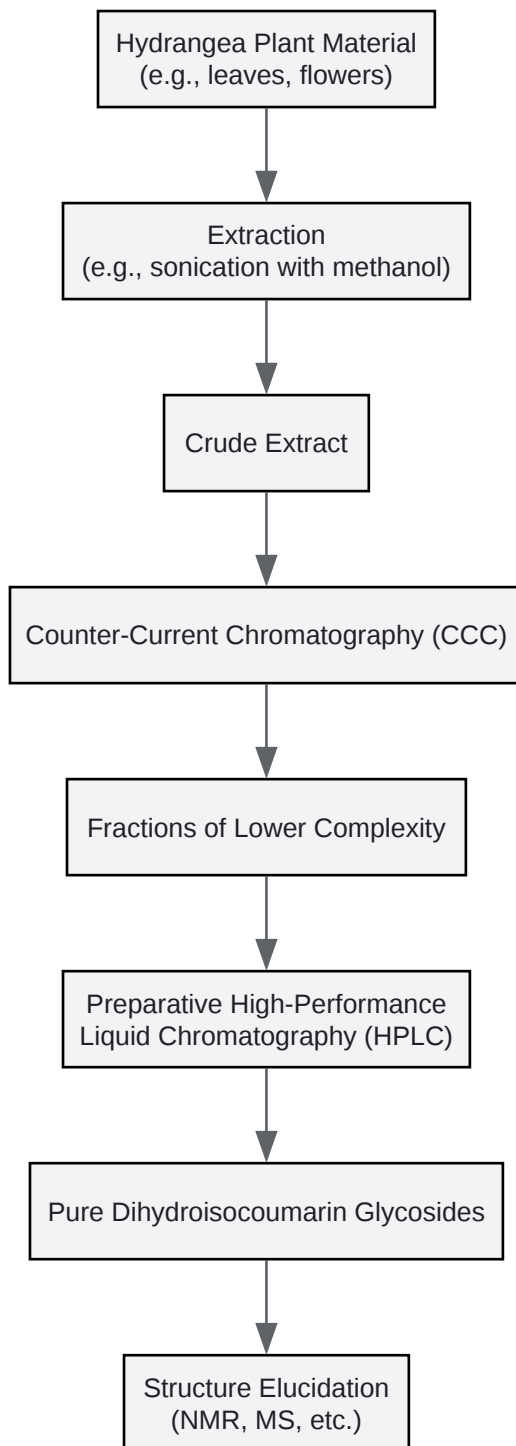
Compound	Biological Target	Activity (IC ₅₀)	Source
Neochlorogenic acid	Aldose Reductase	5.6 μM	[1][2]
4,5-O-trans-p-dicaffeoyl-d-quinic acid	Aldose Reductase	0.29 μM	[1][2]
Hydrangenol	SARS-CoV-2 Spike Protein - ACE2 Binding	-	[6]
Phyllodulcin	SARS-CoV-2 Spike Protein - ACE2 Binding	-	[6]
Compound 12 (unspecified)	PTP1B	8.0 ± 1.1 μM	[7]
Compound 12 (unspecified)	α-glucosidase	3.4 ± 0.2 μM	[7]
Compound 8 (unspecified)	α-glucosidase	21.9 ± 0.4 μM	[7]
Compound 9 (unspecified)	α-glucosidase	43.8 ± 2.1 μM	[7]

Experimental Protocols

Isolation and Purification of Dihydroisocoumarin Glycosides

A general workflow for the isolation and purification of dihydroisocoumarin glycosides from Hydrangea involves extraction followed by a series of chromatographic separations.

General Workflow for Isolation and Purification



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Caption: General workflow for isolating dihydroisocoumarin glycosides.

Detailed Methodologies:

- Extraction: A common and efficient method for extracting dihydroisocoumarin and their glycosides is through sonication with methanol at room temperature (25–30 °C) for 15 minutes, repeated twice[4].
- Chromatography:
 - Counter-Current Chromatography (CCC): High-Performance Counter-Current Chromatography (HPCCC) has been successfully used for the pre-fractionation of extracts. A biphasic solvent system such as ethyl acetate-n-butanol-water (6:4:10; v/v/v) can be employed to separate compounds with similar structures[8].
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from CCC are often further purified using preparative HPLC to yield pure compounds[8]. A YMC-Triart C18 column (5 µm particle size, 4.6 mm i.d.) is a suitable stationary phase for such separations[4].

Structure Elucidation

The chemical structures of new and known dihydroisocoumarin glycosides are determined using a combination of chemical and physicochemical methods[1][2].

- Spectroscopic Techniques:
 - Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HR-MS) are used to determine the molecular formula[2].
 - Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present, such as hydroxyl, lactone, and aromatic rings[2].
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D NMR (e.g., DQF-COSY, HMBC) experiments are crucial for elucidating the detailed structure and stereochemistry of the compounds[2].
 - Circular Dichroism (CD) Spectroscopy: CD spectra are used to determine the absolute configuration at chiral centers, such as the 3-position of the dihydroisocoumarin core[3].

- Chemical Methods:
 - Acid Hydrolysis: This method is used to break the glycosidic bonds and identify the constituent monosaccharides, often by gas-liquid chromatography (GLC) analysis of their derivatives[3].

Production via Callus Culture

An alternative to extraction from plant material is the production of dihydroisocoumarins through callus induction.

- Callus Induction and Proliferation: Callus cultures of *H. macrophylla* var. *thunbergii* can be established and proliferated. The combination of 2,4-dichlorophenoxyacetic acid (2,4-D) and 6-benzylaminopurine (BA) has been found to be effective for callus proliferation[5].
- Production of Dihydroisocoumarins: The balance and concentrations of phytohormones like indole-3-acetic acid (IAA) and BA significantly affect the content of dihydroisocoumarins. Notably, hydrangenol 8-O- β -D-glucopyranoside has been successfully produced in callus cultures with yields comparable to those from the plant itself[5].

Biological Activities and Signaling Pathways

Dihydroisocoumarin glycosides and related compounds from *Hydrangea* have demonstrated a range of biological activities, including antidiabetic, antimicrobial, and antiviral properties[6][9].

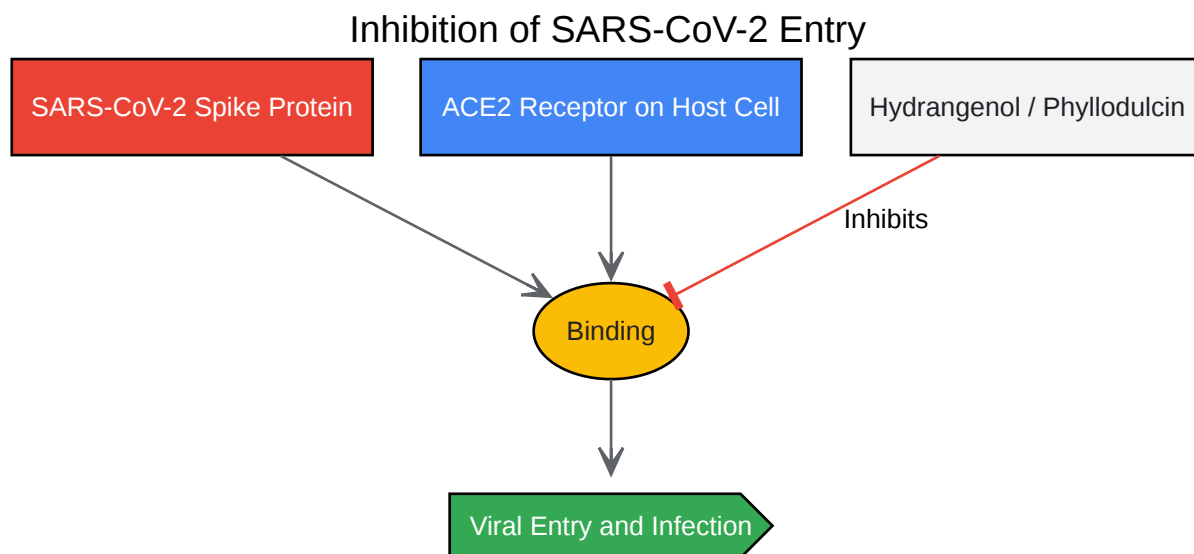
Inhibition of Aldose Reductase

Several compounds from *H. macrophylla* var. *thunbergii* have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. While some dihydroisocoumarin glycosides were isolated, an acylated quinic acid analog, neochlorogenic acid, showed substantial inhibitory activity ($IC_{50} = 5.6 \mu M$)[1][2]. Further investigation into related compounds revealed that 4,5-O-trans-p-dicaffeoyl-d-quinic acid is a potent inhibitor with an IC_{50} of $0.29 \mu M$ [1][2].

Anti-SARS-CoV-2 Activity

The dihydroisocoumarins hydrangenol and phyllodulcin from *H. macrophylla* var. *thunbergia* have been identified as inhibitors of the binding between the SARS-CoV-2 spike protein and

the angiotensin-converting enzyme 2 (ACE2) receptor, which is the initial step of viral infection[6].



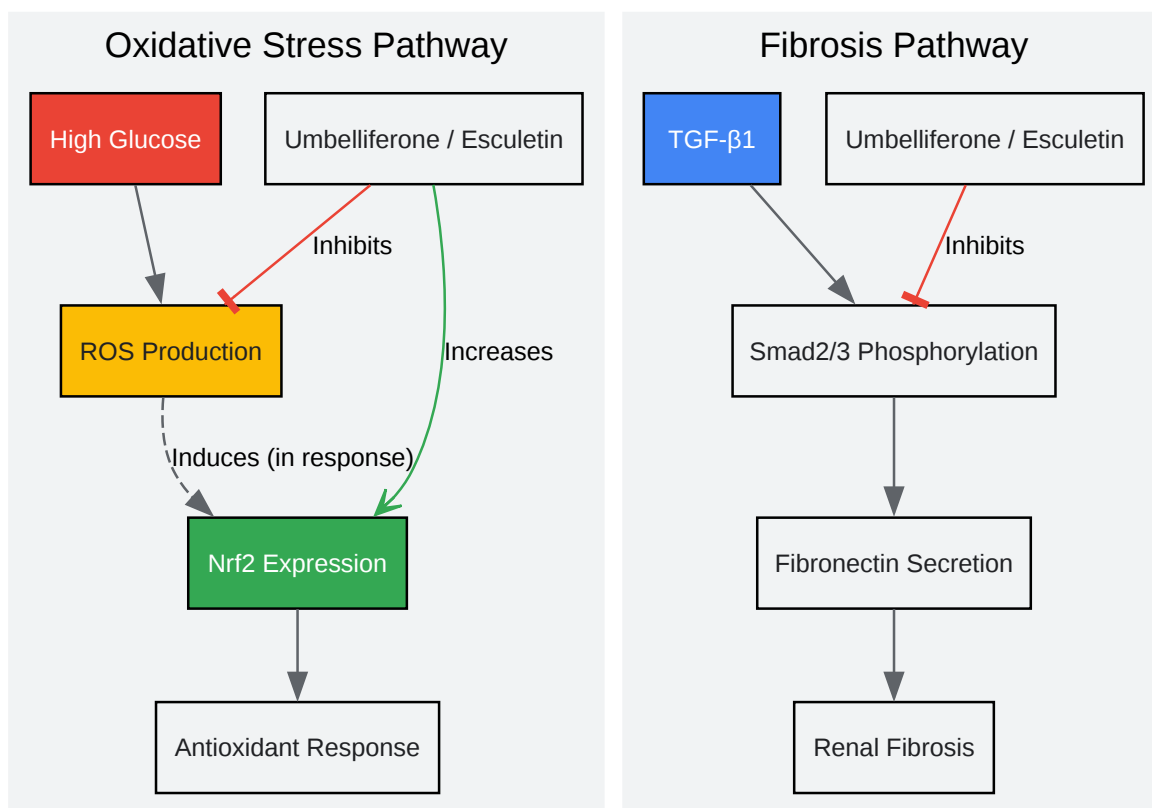
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Caption: Mechanism of SARS-CoV-2 entry inhibition.

Effects on Diabetic Nephropathy Pathways

Coumarin glycosides from *Hydrangea paniculata* have shown promise in slowing the progression of diabetic nephropathy. The proposed mechanism involves targeting the Nrf2 anti-oxidation and smad2/3-mediated profibrosis pathways[10]. The major metabolites, umbelliferone and esculetin, were found to decrease reactive oxygen species (ROS) production under high glucose conditions and increase the mRNA level of Nrf2. They also inhibited the phosphorylation of smad2/3, which is involved in fibrosis[10].

Signaling Pathways in Diabetic Nephropathy



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Caption: Influence on diabetic nephropathy pathways.

Conclusion

The dihydroisocoumarin glycosides from *Hydrangea* represent a promising area for natural product-based drug discovery. Their diverse chemical structures and significant biological activities warrant further investigation. This guide provides a foundational overview for researchers and drug development professionals, summarizing the current knowledge and providing detailed experimental insights to facilitate future research in this field. The development of efficient isolation techniques and alternative production methods like callus culture will be crucial for advancing the study and potential therapeutic application of these fascinating compounds.

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